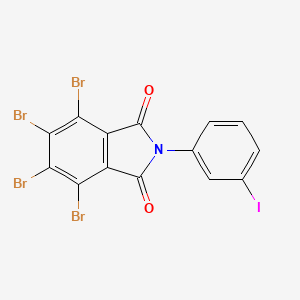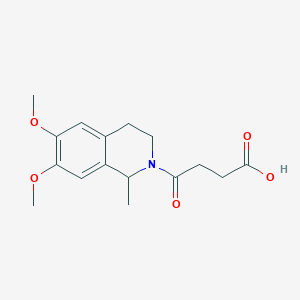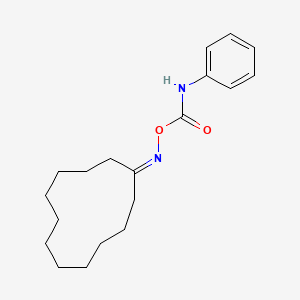
cyclododecanone O-(anilinocarbonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecanone O-(anilinocarbonyl)oxime (CADOC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CADOC is a white crystalline powder that is soluble in organic solvents and has a melting point of 123-125°C. It is also known as 4-(phenylamino) cyclo-dodecane-1-carboximidamide oxime.
Mécanisme D'action
The mechanism of action of CADOC is not fully understood. However, it is believed that CADOC acts as a chelating agent, forming complexes with metal ions. This property makes it useful in the determination of metal ions in solution.
Biochemical and Physiological Effects:
CADOC has been shown to have no significant toxic effects on cells and tissues. However, its effects on living organisms have not been extensively studied. Therefore, its safety for use in humans is not known.
Avantages Et Limitations Des Expériences En Laboratoire
CADOC has several advantages for use in laboratory experiments. It is a stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, its limitations include its limited solubility in water and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for research on CADOC. One potential area of research is the development of new synthetic methods for CADOC that are more efficient and cost-effective. Another area of research is the study of the potential applications of CADOC in the field of medicine, such as its use as a diagnostic tool for metal ion imbalances in the body. Additionally, the safety and toxicity of CADOC in living organisms need to be further investigated to determine its potential for use in humans.
In conclusion, Cyclododecanone O-(anilinocarbonyl)oxime (CADOC) is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CADOC in various fields.
Méthodes De Synthèse
The synthesis of CADOC involves the reaction of cyclododecanone with aniline and hydroxylamine hydrochloride. The reaction takes place in the presence of a catalyst such as sodium acetate and acetic acid. The resulting product is then purified by recrystallization to obtain pure CADOC.
Applications De Recherche Scientifique
CADOC has been extensively studied for its potential applications in various fields such as organic synthesis, analytical chemistry, and biomedical research. It has been used as a reagent for the determination of various metal ions in solution. CADOC has also been used as a ligand in the synthesis of metal complexes for catalytic reactions.
Propriétés
IUPAC Name |
(cyclododecylideneamino) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(20-17-13-11-8-12-14-17)23-21-18-15-9-6-4-2-1-3-5-7-10-16-18/h8,11-14H,1-7,9-10,15-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUCKCULMNTSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)NC2=CC=CC=C2)CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyclododecylideneamino)oxy](phenylamino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5126840.png)
![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)
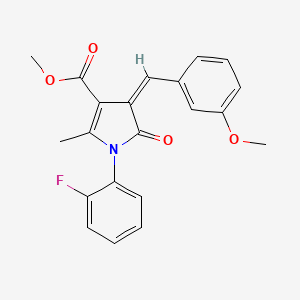
![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)
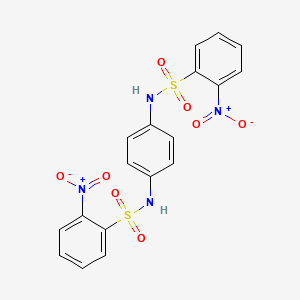
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)
